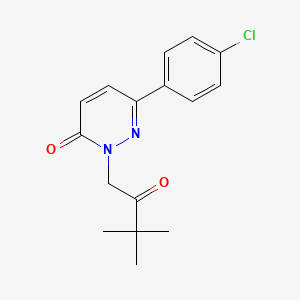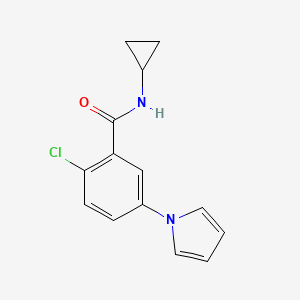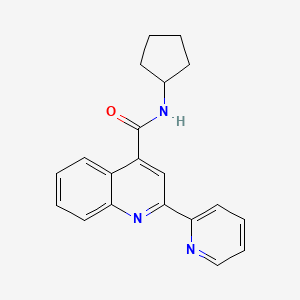
6-(4-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
Beschreibung
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves condensation reactions, cycloalkylation, and reactions with halocompounds or phosphorus oxychloride. For example, novel syntheses involving the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes have been reported, leading to the formation of various pyridazinone derivatives through a series of reactions involving thiourea, halocompounds, and electrophilic reagents (Gaby et al., 2003).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives reveals interesting features such as the arrangement of chlorophenyl and pyridazinone rings and their interactions within crystals. X-ray diffraction studies have shown that in certain derivatives, the chlorophenyl and pyridazinone rings are almost perpendicular, highlighting the complex structural characteristics of these compounds (Daoui et al., 2021).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, including reactions with Vilsmeier reagent, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives. These reactions highlight the reactivity and potential for modification of the pyridazinone nucleus, offering pathways to new compounds with diverse chemical properties (Katrusiak et al., 1994).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as their crystalline forms and inclusion compounds with water, have been studied to understand their behavior in different environments. X-ray diffraction studies provide insights into their crystalline structures and hydrogen bonding patterns, which are essential for understanding their physical behavior and potential applications (Katrusiak & Katrusiak, 1996).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives are influenced by their molecular structure and the presence of functional groups. Studies have explored the synthesis of these compounds and their reactions to develop derivatives with potential biological activities. The versatility of the pyridazinone scaffold allows for the synthesis of compounds with varied chemical properties, leading to a broad exploration of their chemical behavior (Kamble et al., 2015).
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,3)14(20)10-19-15(21)9-8-13(18-19)11-4-6-12(17)7-5-11/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDYIMXFOTZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-N'-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)methyl]urea](/img/structure/B4512359.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-1-methyl-4-piperidinecarboxamide](/img/structure/B4512377.png)
![N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-9H-xanthene-9-carboxamide](/img/structure/B4512391.png)

![3-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]thio}-2-butanone](/img/structure/B4512404.png)
![6-(4-fluorophenyl)-N-[2-(2-thienyl)ethyl]-3-pyridazinamine](/img/structure/B4512424.png)

![N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512442.png)
![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4512447.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbutyl)acetamide](/img/structure/B4512454.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]piperazine](/img/structure/B4512459.png)
![({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4512460.png)
